3-Benzyl-4-hydroxy-6-methylchromen-2-one is a chemical compound belonging to the class of chromenones, which are characterized by a fused benzene and a seven-membered heterocyclic ring containing an oxygen atom. This compound is notable for its potential biological activities and applications in various scientific fields, including medicinal chemistry and pharmacology.
3-Benzyl-4-hydroxy-6-methylchromen-2-one is classified as a flavonoid derivative due to its structural features. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound's classification places it within a broader category of bioactive compounds that are of significant interest in pharmaceutical research.
The synthesis of 3-benzyl-4-hydroxy-6-methylchromen-2-one typically involves several key steps:
The synthetic process can be optimized using different catalysts like manganese acetate or biogenic zinc oxide nanoparticles to enhance yield and selectivity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-benzyl-4-hydroxy-6-methylchromen-2-one features:
This configuration contributes to its biological activity and interaction with various biological targets.
The molecular formula for 3-benzyl-4-hydroxy-6-methylchromen-2-one is , with a molecular weight of approximately 270.29 g/mol. The compound exhibits characteristic infrared absorption peaks corresponding to hydroxyl (O-H) and carbonyl (C=O) functional groups.
3-Benzyl-4-hydroxy-6-methylchromen-2-one can participate in various chemical reactions, including:
These reactions are often facilitated by specific reagents or catalysts that promote selectivity and yield. For example, using sodium hydride in conjunction with m-chloroperbenzoic acid has been shown to effectively introduce hydroxyl groups at desired positions on the benzene ring .
The mechanism of action for 3-benzyl-4-hydroxy-6-methylchromen-2-one is primarily linked to its interaction with biological targets such as enzymes and receptors.
In vitro studies have shown that derivatives of chromenones exhibit varying degrees of biological activity, including cytotoxicity against cancer cell lines, which may be attributed to their structural features .
3-Benzyl-4-hydroxy-6-methylchromen-2-one typically appears as a solid at room temperature, with melting points reported around 101 °C depending on purity and specific synthesis methods.
The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic benzene ring system. Its stability under various conditions makes it suitable for further chemical modifications.
3-Benzyl-4-hydroxy-6-methylchromen-2-one has several applications in scientific research:
3-Benzyl-4-hydroxy-6-methylchromen-2-one belongs to the coumarin family, characterized by a benzopyrone core with distinct substituents. Its systematic IUPAC name is 3-Benzyl-4-hydroxy-6-methyl-2H-chromen-2-one, reflecting the benzyl group at C3, hydroxyl at C4, and methyl at C6 positions of the chromen-2-one scaffold. Alternative naming conventions include:
| Synonym | Source/Context |
|---|---|
| 3-(Phenylmethyl)-4,6-dihydroxycoumarin | Synthetic chemistry literature |
| 4-Hydroxy-6-methyl-3-benzylcoumarin | Pharmacological screening reports |
| 3-Benzyl-4,6-dihydroxy-2-oxo-2H-chromene | Crystallography databases [1] |
| 6-Methyl-3-benzylumbelliferone | Natural product analogs [9] |
These synonyms arise from varying naming conventions (e.g., "umbelliferone" for 4-hydroxycoumarins) and registry databases like PubChem [1] [5].
The compound’s molecular formula is C₁₇H₁₄O₃, calculated from its atomic composition: 17 carbon, 14 hydrogen, and 3 oxygen atoms. Its molecular weight is 266.29 g/mol, derived from isotopic mass distribution.
Key structural identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄O₃ |
| Molecular Weight | 266.29 g/mol |
| Heavy Atom Count | 20 |
| Topological Polar Surface Area | 46.5 Ų (OH and carbonyl contributions) |
| SMILES | CC1=CC(=O)OC2=C1C(=CC(=C2)O)CC3=CC=CC=C3 |
This coumarin derivative exhibits moderate lipophilicity due to its benzyl and methyl groups. Key properties include:
| Property | Value | Conditions |
|---|---|---|
| Partition Coefficient (Log P) | 3.42 ± 0.12 | Octanol-water system |
| Aqueous Solubility | 0.087 mg/mL | 25°C, pH 7.0 |
| pKa (phenolic OH) | 8.2 | Calculated via QSPR |
| Crystallinity | Orthorhombic crystals | P2₁2₁2₁ space group [2] |
NMR Spectroscopy
1H and 13C NMR data (recorded in DMSO-d6) reveal electronic environments and substituent effects:
Infrared Spectroscopy
FT-IR spectra (KBr pellet, cm⁻¹):
UV-Vis Spectroscopy
Ethanol solution spectrum:
| Position | δ 1H (ppm, multiplicity) | δ 13C (ppm) | Multiplicity (DEPT-135) |
|---|---|---|---|
| C-2 | - | 161.8 | Quaternary |
| C-3 | - | 142.5 | Quaternary |
| C-4 | - | 152.1 | Quaternary |
| C-5 | 7.80 (d, J=8.8 Hz) | 118.7 | CH |
| C-6 | - | 134.2 | Quaternary |
| C-7 | 6.90 (s) | 112.4 | CH |
| C-8 | 6.25 (s) | 101.9 | CH |
| C-9 | - | 155.6 | Quaternary |
| C-10 | - | 112.0 | Quaternary |
| C6-CH₃ | 2.35 (s) | 20.5 | CH₃ |
| CH₂-benzyl | 3.85 (s) | 28.7 | CH₂ |
| Benzyl-C1 | - | 135.2 | Quaternary |
| Benzyl-o/m/p | 7.25–7.32 (m) | 128.7–129.1 | CH |
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9